![molecular formula C19H34N8O8 B12302190 [5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12302190.png)
[5-(3,6-Diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptothricin F is a bactericidal antibiotic that was first discovered in the early 1940s. It is part of the streptothricin family of antibiotics, which are produced by various strains of the bacterium Streptomyces. Streptothricin F is known for its potent activity against highly drug-resistant gram-negative bacteria, making it a valuable compound in the fight against antibiotic-resistant infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of streptothricin F involves several key steps, including a Burgess reagent-mediated 1,2-anti-diamine installation, diastereoselective azidation of a lactam enolate, and a mercury (II) chloride-mediated desulfurization-guanidination . These steps allow for the installation of practical divergent steps for medicinal chemistry exploits.
Industrial Production Methods: Streptothricin F is typically produced through fermentation processes involving Streptomyces lavendulae. The fermentation broth is then subjected to various purification steps to isolate streptothricin F from other closely related compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Streptothricin F undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of streptothricin F include Burgess reagent, mercury (II) chloride, and various azides. Reaction conditions often involve specific temperature and pH controls to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions include various analogs of streptothricin F, which are studied for their enhanced antibacterial activity and reduced toxicity .
Wissenschaftliche Forschungsanwendungen
Streptothricin F has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and modification of complex antibiotics.
Biology: Streptothricin F is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial ribosomes.
Medicine: It is being explored as a potential therapeutic agent for treating infections caused by multidrug-resistant gram-negative bacteria.
Industry: Streptothricin F and its analogs are investigated for their potential use in agricultural settings to control bacterial infections in plants
Wirkmechanismus
Streptothricin F exerts its antibacterial effects by interacting with the 30S subunit of the 70S ribosome in bacteria. This interaction leads to miscoding during protein synthesis, ultimately resulting in the death of the bacterial cell. The compound’s unique binding to the ribosomal RNA is responsible for its potent antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
- Streptothricin D
- Nourseothricin
- Geomycin
- Phytobacteriomycin
- Yazumycin
- Racemomycin
- Pleocidin
- Polymycin
Comparison: Streptothricin F is unique among its analogs due to its specific interaction with the bacterial ribosome and its potent activity against highly drug-resistant gram-negative bacteria. While other streptothricins also exhibit antibacterial properties, streptothricin F’s reduced toxicity and higher selectivity for prokaryotic ribosomes make it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C19H34N8O8 |
|---|---|
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate |
InChI |
InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27) |
InChI-Schlüssel |
NRAUADCLPJTGSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)
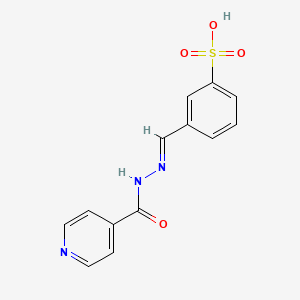
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
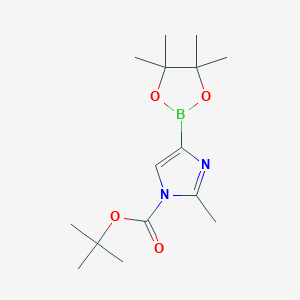

![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)

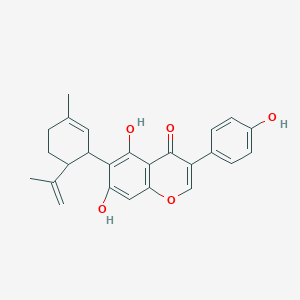
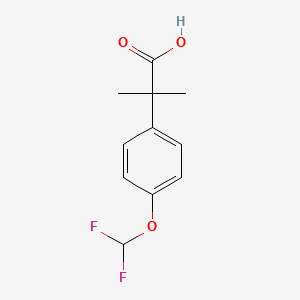
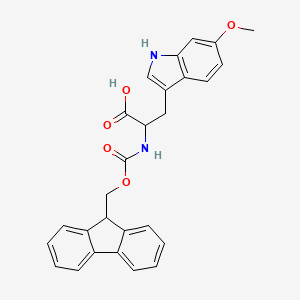
![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)
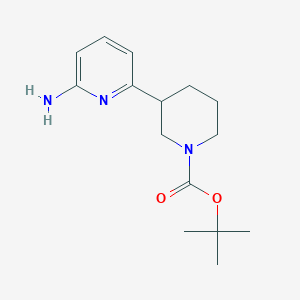
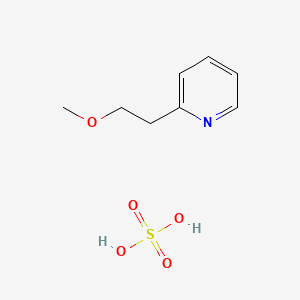
amino}-3-methylpentanoic acid](/img/structure/B12302176.png)
